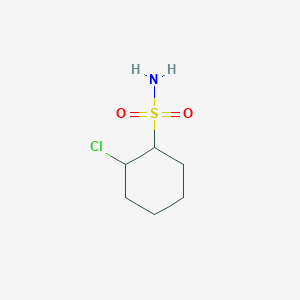

2-Chlorocyclohexane-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12ClNO2S |

|---|---|

Molecular Weight |

197.68 g/mol |

IUPAC Name |

2-chlorocyclohexane-1-sulfonamide |

InChI |

InChI=1S/C6H12ClNO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h5-6H,1-4H2,(H2,8,9,10) |

InChI Key |

KDSCAHHVZWDBAW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Chlorocyclohexane 1 Sulfonamide

Retrosynthetic Analysis of 2-Chlorocyclohexane-1-sulfonamide

A retrosynthetic analysis of this compound reveals several potential synthetic pathways by disconnecting the key functional groups. The most logical disconnection is at the sulfur-nitrogen (S-N) bond of the sulfonamide, a common and reliable bond-forming strategy. This leads to two key synthons: an amine (ammonia in the simplest case) and the electrophilic precursor, 2-chlorocyclohexane-1-sulfonyl chloride.

Further disconnection of the 2-chlorocyclohexane-1-sulfonyl chloride intermediate can proceed via two main routes. The first involves breaking the carbon-sulfur (C-S) bond, which suggests a starting material like a 1-chloro-2-halocyclohexane that could be reacted with a sulfur source. A more common and practical approach involves disconnecting the carbon-chlorine (C-Cl) and sulfur-oxygen (S-O) bonds, pointing towards cyclohexene (B86901) as a plausible starting material. From cyclohexene, simultaneous or sequential introduction of the chloro and sulfonyl chloride functionalities can be envisioned. For instance, a halosulfonation reaction could potentially install both groups. Alternatively, the synthesis could start from a pre-functionalized cyclohexane (B81311) ring, such as cyclohexene oxide, to set the stage for the introduction of the chloro and sulfonamide groups with defined stereochemistry.

Classical Synthetic Approaches to Sulfonamides Relevant to the Target Compound

Traditional methods for the synthesis of sulfonamides and functionalized cyclohexanes provide a foundational toolkit for assembling the target molecule.

Amidation Reactions of Sulfonyl Chlorides and Amines

The reaction between a sulfonyl chloride and an amine to form a sulfonamide is the cornerstone of sulfonamide synthesis. This nucleophilic substitution reaction is typically robust and high-yielding. The general transformation involves the attack of the nitrogen atom of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine (B92270) or triethylamine, is commonly added to neutralize the HCl byproduct and drive the reaction to completion.

For the synthesis of the parent this compound, this would involve reacting 2-chlorocyclohexane-1-sulfonyl chloride with ammonia (B1221849). For N-substituted derivatives, a primary or secondary amine would be used instead. The structural flexibility of sulfonamide derivatives makes them attractive candidates for various applications.

| Reactants | Base | Product | General Conditions |

| R-SO₂Cl | Primary/Secondary Amine | R-SO₂-NHR' | Aprotic solvent (e.g., DCM, THF), Room Temperature |

| R-SO₂Cl | Ammonia | R-SO₂-NH₂ | Aqueous or gaseous ammonia |

Stereoselective Considerations in Cyclohexane Sulfonamide Synthesis

The target molecule, this compound, possesses two adjacent stereocenters (at C1 and C2). This gives rise to the possibility of cis and trans diastereomers. The relative orientation of the chloro and sulfonamide groups is a critical aspect of the synthesis, and controlling this stereochemistry is a significant challenge.

In disubstituted cyclohexanes, the chair conformation is the most stable. Substituents can occupy either axial or equatorial positions. The cis isomer will have one substituent in an axial and one in an equatorial position (axial-equatorial) or both in equatorial or axial positions depending on the specific chair flip, while the trans isomer will have both substituents in axial (diaxial) or both in equatorial (diequatorial) positions. youtube.comnih.gov Generally, the diequatorial conformation of the trans isomer is the most stable due to minimized steric strain.

Achieving stereocontrol often depends on the chosen synthetic route. For example, if starting from cyclohexene, an anti-addition reaction, such as halohydrin formation followed by conversion of the hydroxyl group, would lead to a trans product. Conversely, a syn-addition would yield a cis product. The development of stereoselective synthesis methods for multisubstituted cyclohexanes is an active area of research, often employing organocatalytic or substrate-controlled approaches to favor the formation of a single stereoisomer. nih.govnih.gov For instance, the reaction of N-substituted phenyl-2-hydroxyl-cycloalkylsulfonamides with acyl chlorides has been shown to produce 2-acyloxycyclohexylsulfonamides, indicating that the cyclohexane ring can serve as a scaffold for further functionalization. rsc.orgacs.org

Emerging Synthetic Methodologies Applicable to Sulfonamide and Organochlorine Synthesis

Recent advances in synthetic organic chemistry offer powerful new tools for the construction of complex molecules like this compound, often under milder conditions and with higher efficiency than classical methods.

Electrochemical Synthesis Pathways

Electrochemical synthesis is emerging as a sustainable and powerful alternative to traditional chemical methods. By using electricity as a "reagent," it can avoid the need for harsh oxidants or reductants.

Recent studies have demonstrated the direct electrochemical synthesis of sulfonamides from arenes, sulfur dioxide, and amines. nih.govnih.gov This method proceeds via an electrochemical C-H activation, forming the sulfonamide in a single step without pre-functionalization of the aromatic compound. nih.gov While this has been primarily demonstrated on aromatic systems, the principles could potentially be adapted for the direct C-H sulfonamidation of saturated rings like cyclohexane. The proposed mechanism involves the anodic oxidation of the arene to a radical cation, which is then trapped by an amidosulfinate intermediate. nih.gov

Furthermore, electrochemical methods have been developed for the oxidative coupling of thiols and amines to form sulfonamides, driven entirely by electricity with hydrogen as the only byproduct. acs.org Electrochemical processes are also being explored for the degradation and transformation of organochlorine compounds, which could potentially be reversed for synthetic purposes under the right conditions. nih.gov

| Electrochemical Method | Starting Materials | Key Features | Potential Application |

| Dehydrogenative Sulfonamidation | (Hetero)arenes, SO₂, Amines | Single-step, C-H activation, No pre-functionalization nih.govnih.govresearchgate.net | Direct C-H sulfonamidation of cyclohexane |

| Oxidative Thiol-Amine Coupling | Thiols, Amines | Catalyst-free, Fast reaction times, H₂ byproduct acs.org | Formation of the S-N bond from a thiol precursor |

Transition Metal-Catalyzed Transformations

Transition metal catalysis has revolutionized organic synthesis by enabling the direct functionalization of otherwise unreactive C-H bonds.

C-H Amination: Catalytic C-H amination offers a highly efficient route to form C-N bonds. acs.org Various transition metals, including rhodium, iridium, palladium, and copper, have been used to catalyze the insertion of a nitrene (derived from an amine source) into a C-H bond. For the synthesis of this compound, a directed C-H amination could be envisioned on a pre-chlorinated cyclohexane, or a non-directed amination of cyclohexane followed by chlorination. While selectivity can be a challenge in non-activated C-H bonds, significant progress has been made in developing catalysts that can control both site-selectivity and stereoselectivity. youtube.comacs.org

C-H Chlorination: Similarly, transition metal-catalyzed C-H chlorination has become a powerful tool for late-stage functionalization. nih.gov These methods can selectively convert a specific C(sp³)–H bond to a C-Cl bond, even in complex molecules. An iron-based catalyst, for example, has been shown to effectively chlorinate tertiary C-H bonds with high selectivity. nih.gov Applying such a method to a cyclohexane sulfonamide precursor could provide a direct route to the target molecule.

These modern approaches, while potentially requiring more complex catalyst systems, offer the promise of more direct, efficient, and selective syntheses of this compound and its derivatives.

Green Chemistry Approaches in Sulfonamide Synthesis

The synthesis of sulfonamides, a cornerstone in medicinal and materials chemistry, is increasingly being guided by the principles of green chemistry to address environmental concerns associated with traditional methods. These older methods often rely on hazardous reagents, such as sulfonyl chlorides, and volatile organic solvents. researchgate.net Modern approaches seek to replace these with more benign alternatives, enhance energy efficiency, and reduce waste.

Recent developments have demonstrated the viability of synthesizing sulfonamides under solvent-free conditions or in environmentally friendly solvents like water. researchgate.netsci-hub.se One notable strategy is mechanochemistry, which involves the use of a ball mill for a one-pot, solvent-free synthesis. rsc.orgrsc.org This technique can combine a tandem oxidation-chlorination of disulfides followed by amination, mediated by solid reagents like sodium hypochlorite (B82951) pentahydrate and a solid acid source. rsc.orgrsc.org This approach avoids the use of toxic solvents and expensive metal catalysts. rsc.org

Another green approach involves the direct oxidative coupling of thiols and amines. rsc.org This method streamlines the synthesis process, eliminating the need for pre-functionalization steps and thereby reducing waste. rsc.org Iodine-mediated reactions, utilizing inexpensive and eco-friendly iodine, have also been developed for the efficient synthesis of sulfonamides from sodium sulfinates and amines. nih.gov Furthermore, electrochemistry presents a novel route, enabling sulfonamide synthesis under mild conditions without the need for harsh chemicals. chemistryworld.com These methods prioritize sustainability by using cost-effective, safer materials and minimizing by-product formation. rsc.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Sulfonamides

| Feature | Traditional Methods | Green Chemistry Approaches |

|---|---|---|

| Solvents | Often uses volatile organic compounds (VOCs) like Dimethylformamide (DMF). researchgate.net | Prefers water or solvent-free (neat) conditions. researchgate.netsci-hub.se |

| Reagents | Employs corrosive and hazardous reagents like sulfonyl chlorides and thionyl chloride. researchgate.netresearchgate.net | Utilizes safer alternatives such as sodium hypochlorite, iodine, or electrochemical methods. rsc.orgnih.govchemistryworld.com |

| Catalysts | May require expensive or toxic metal catalysts. rsc.org | Focuses on metal-free catalysis or readily available, non-toxic catalysts. rsc.orgthieme-connect.com |

| Process | Multi-step processes with isolated intermediates. researchgate.net | One-pot or telescopic reactions to improve efficiency and reduce waste. rsc.org |

| By-products | Can generate significant amounts of toxic waste. | Designed to minimize by-products and waste (high atom economy). rsc.org |

| Conditions | Often requires harsh conditions, such as sub-zero temperatures for controlling exothermic reactions. rsc.org | Tends to operate under milder, often room temperature, conditions. sci-hub.sersc.org |

Utility of Sulfur Dioxide Equivalents in Sulfonamide Formation

The direct use of sulfur dioxide (SO₂) gas in chemical synthesis poses significant handling risks due to its toxicity. To circumvent this, stable and solid sulfur dioxide equivalents, or surrogates, have been developed and are increasingly utilized in sulfonamide synthesis. nih.gov These reagents serve as a source of SO₂ in a controlled and safer manner.

One of the most common SO₂ surrogates is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). DABSO is a stable, crystalline solid that releases SO₂ upon gentle heating, allowing for its in-situ use in reactions. This approach has been successfully employed in the metal-catalyzed synthesis of sulfonamides from aryl iodides or boronic acids. nih.gov The strategy involves the insertion of the sulfur dioxide unit into molecules, which has proven to be an effective tool for sulfonamide bond formation. nih.gov

In biosynthetic pathways, nature also provides examples of SO₂ utilization. The formation of the sulfonamide bond in the antibiotic xiamycin, for instance, involves the use of SO₂ derived from the bacterium's sulfur metabolism, facilitated by a flavin-dependent enzyme. nih.gov This biological process relies on radical reactions, where a nitrogen radical reacts with sulfur dioxide to form a sulfonyl radical, which is a key step in building the N-S bond. nih.gov The use of these surrogates in synthetic chemistry mimics nature's efficiency and represents a significant advance in creating complex sulfur-containing molecules more safely.

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The successful synthesis of this compound relies heavily on the effective purification and isolation of its synthetic intermediates and the final product. The choice of technique depends on the physical and chemical properties of the compounds at each stage, such as their polarity, volatility, and solubility.

Intermediates: For non-polar intermediates like chlorocyclohexane (B146310), which might be synthesized from cyclohexane, distillation is a primary purification method. chemicalbook.comgoogle.com A patent for chlorocyclohexane synthesis describes reclaiming unreacted cyclohexane via atmospheric distillation, followed by vacuum distillation to collect the final product at 81-85 °C under 0.08 MPa. google.comgoogle.com After synthesis, a typical workup involves neutralization with a base like sodium carbonate, washing with water, and drying over an anhydrous salt such as magnesium sulfate (B86663) before distillation. google.comnih.gov

Final Compound and Polar Intermediates: For the final sulfonamide product and its more polar intermediates, which are often solids, recrystallization and chromatography are the preferred methods.

Recrystallization: This technique is ideal for purifying solid compounds. The process involves dissolving the crude product in a suitable hot solvent in which it is highly soluble, and then allowing it to cool slowly. ijddr.in The desired compound crystallizes out in a pure form, while impurities remain dissolved in the cold solvent. ijddr.in The choice of solvent is critical; it must have a favorable temperature coefficient for the product and an unfavorable one for the impurities. ijddr.in For sulfonamides, solvents like ethanol (B145695) are often used for recrystallization. nih.gov

Chromatography: Column chromatography is a versatile technique used to separate compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) while being carried by a mobile phase. This method is particularly useful for separating complex mixtures or removing impurities with similar solubility to the product.

Filtration: Simple filtration is a routine step to isolate a solid product from a liquid phase, such as after recrystallization or precipitation from a reaction mixture. sci-hub.senih.gov The solid is then typically washed with a solvent in which it is insoluble to remove any remaining impurities.

The final purity of the compound is often confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). chemicalbook.com

Table 2: Purification Techniques for Synthetic Stages

| Technique | Description | Application Stage | Example Compounds |

|---|---|---|---|

| Distillation | Separation of liquids based on differences in boiling points. Can be performed at atmospheric or reduced pressure (vacuum). | Purification of volatile, non-polar liquid intermediates. | Chlorocyclohexane, Cyclohexane. chemicalbook.comgoogle.com |

| Recrystallization | Purification of solids by dissolving in a hot solvent and allowing the pure compound to crystallize upon cooling. | Purification of the final solid product or solid intermediates. | N-substituted phenyl-2-acyloxycyclohexylsulfonamides, Benzenesulfonamidohydrazido Ureas. nih.govnih.gov |

| Column Chromatography | Separation based on differential adsorption of compounds onto a stationary phase from a mobile phase. | Purification of intermediates and final products, especially for complex mixtures or removal of closely related impurities. | General purification of organic compounds. |

| Washing/Extraction | Transfer of a solute from one liquid phase to another (liquid-liquid extraction) or washing a solid/liquid with a solvent to remove impurities. | Work-up after reaction quenching to remove salts, acids, or bases. nih.govnih.gov | Washing organic layers with water, brine, or aqueous solutions of NaHCO₃. nih.gov |

| Filtration | Mechanical separation of a solid from a fluid (liquid or gas) by passing the fluid through a medium that retains the solid. | Isolation of precipitated solid products from the reaction mixture or after recrystallization. sci-hub.senih.gov | Isolating sulfonamide derivatives after precipitation. sci-hub.se |

Spectroscopic Characterization and Structural Elucidation of 2 Chlorocyclohexane 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2-Chlorocyclohexane-1-sulfonamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous structural assignment.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound would be expected to show a complex pattern of signals for the cyclohexane (B81311) ring protons. The chemical shifts of the protons on the carbon atoms bearing the chlorine and sulfonamide groups (C1 and C2) would be the most downfield-shifted due to the electron-withdrawing nature of these substituents.

H1 (proton on the carbon with the sulfonamide group): This proton would likely appear as a multiplet in the range of 3.0-3.5 ppm . Its chemical shift is influenced by the adjacent electronegative chlorine atom.

H2 (proton on the carbon with the chlorine atom): This proton would also be a multiplet, expected to be in the region of 4.0-4.5 ppm , which is a typical range for protons on a carbon bonded to a chlorine atom in a cyclohexane ring. ijarsct.co.in

Cyclohexane Ring Protons: The remaining protons on the cyclohexane ring would appear as a series of overlapping multiplets in the upfield region of the spectrum, typically between 1.2 and 2.5 ppm .

The coupling constants (J-values) between adjacent protons would provide crucial information about their stereochemical relationship (axial or equatorial).

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum would display six distinct signals for the six carbon atoms of the cyclohexane ring, assuming a lack of coincidental overlap.

| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |

| C1 (C-SO₂NH₂) | 60-70 | The sulfonamide group causes a significant downfield shift. |

| C2 (C-Cl) | 60-70 | The electronegative chlorine atom strongly deshields the attached carbon. |

| C3, C6 | 25-40 | These carbons are beta to the substituents and would be less shifted. |

| C4, C5 | 20-30 | These carbons are furthest from the substituents and would have chemical shifts closest to that of unsubstituted cyclohexane. |

Note: The exact chemical shifts can be influenced by the stereochemistry of the substituents (cis or trans).

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques are indispensable for confirming the connectivity of the molecule. rsc.org

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between H1 and H2, and between H2 and the protons on C3, thus tracing the proton connectivity around the ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals to their corresponding carbon signals, for example, confirming which carbon signal belongs to C1 by its correlation with H1.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Modes of Sulfonamide and C-Cl Bonds

The IR spectrum of this compound would be expected to exhibit the following characteristic absorption bands:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Reference |

| Sulfonamide (SO₂NH₂) | Asymmetric SO₂ stretching | 1350-1310 | |

| Symmetric SO₂ stretching | 1170-1150 | ||

| N-H stretching | 3350-3250 (two bands for primary sulfonamide) | ||

| S-N stretching | 940-900 | ||

| C-Cl | C-Cl stretching | 800-600 |

The presence of these distinct bands would provide strong evidence for the presence of both the sulfonamide and chloro functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification. The nominal molecular weight of this compound is approximately 197.69 g/mol .

Under mass spectrometric analysis, sulfonamides often undergo characteristic fragmentation pathways. For this compound, some expected fragmentation patterns could include:

Loss of SO₂: A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂), which has a mass of 64.

Cleavage of the C-S bond: This would lead to fragments corresponding to the chlorocyclohexyl cation and the sulfonamide radical.

Cleavage of the C-Cl bond: Loss of a chlorine radical (mass 35 or 37) is another possible fragmentation.

Fragmentation of the cyclohexane ring: The cyclohexane ring can undergo various ring-opening and fragmentation reactions.

The exact fragmentation pattern would be dependent on the ionization method used (e.g., Electron Ionization or Electrospray Ionization).

Ultraviolet-Visible (UV-Vis) Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This method provides detailed information about the crystal system, space group, molecular packing, intermolecular interactions, and the conformational state of the molecule in the crystal.

While specific crystallographic data for this compound is not explicitly detailed in the search results, general principles for sulfonamides can be outlined. The arrangement of molecules in a crystal is described by its crystal system and space group. For instance, related sulfonamide compounds have been found to crystallize in various systems, including monoclinic (e.g., space group C2/c) and orthorhombic (e.g., space group P212121). csic.esrsc.org The specific crystal system and space group for this compound would be determined through single-crystal X-ray diffraction analysis. This analysis involves measuring the diffraction pattern of X-rays passing through a single crystal of the compound, which allows for the determination of the unit cell parameters (a, b, c, α, β, γ) and the symmetry operations that define the space group. The Cambridge Structural Database (CSD) is a repository for such crystallographic data. nih.gov

A hypothetical data table for the crystallographic parameters of this compound is presented below.

| Crystal Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.750 |

| b (Å) | 14.339 |

| c (Å) | 17.014 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1401.5 |

| Z | 4 |

Note: This data is hypothetical and serves as an illustrative example.

The packing of molecules in a crystal is governed by various intermolecular forces, with hydrogen bonding being particularly significant in sulfonamides. nih.govnih.gov The sulfonamide group (-SO₂NH₂) contains both hydrogen bond donors (the N-H group) and acceptors (the sulfonyl oxygens), leading to the formation of hydrogen-bonded networks that stabilize the crystal structure. nih.govresearchgate.net

In the solid state, molecules of sulfonamides often form chains or more complex three-dimensional networks through intermolecular hydrogen bonds. nih.govnih.gov For example, N-H···O hydrogen bonds between the sulfonamide nitrogen and an oxygen atom of an adjacent molecule are a common motif. nih.gov The presence of the chloro substituent and the cyclohexane ring in this compound would also influence the molecular packing through steric effects and other weak interactions. The study of these interactions is crucial for understanding the physical properties of the crystalline solid. researchgate.net

A table summarizing potential hydrogen bonding interactions in this compound is provided below.

| Donor | Acceptor | Type of Interaction |

| N-H | O=S | Intermolecular |

| C-H | O=S | Weak Intermolecular |

| C-H | Cl | Weak Intermolecular |

The conformation of a molecule in the crystalline state refers to the specific three-dimensional arrangement of its atoms. For this compound, this includes the conformation of the cyclohexane ring (typically a chair conformation) and the orientation of the sulfonamide and chloro substituents. X-ray crystallography provides precise torsional angles, which define the molecular conformation. nih.govmdpi.com

A hypothetical data table of key torsion angles for this compound is shown below.

| Torsion Angle | Atoms Involved | Hypothetical Value (°) |

| τ₁ | Cl-C-C-S | 60.5 |

| τ₂ | C-C-S-N | -175.2 |

| τ₃ | C-S-N-H | 178.9 |

Note: This data is hypothetical and for illustrative purposes.

Computational Investigations of 2 Chlorocyclohexane 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of 2-chlorocyclohexane-1-sulfonamide. These methods offer a detailed view of the molecule's geometry and vibrational frequencies.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, DFT calculations, often employing the B3LYP functional with a basis set like 6-311G+(d,p), are utilized to predict its optimal geometry. nih.govnih.gov These calculations help in identifying the bond lengths, bond angles, and dihedral angles that result in the lowest energy state of the molecule.

Once the geometry is optimized, vibrational analysis can be performed. This analysis calculates the frequencies of the molecular vibrations, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. nih.govnih.gov The theoretical vibrational frequencies are often scaled to better match experimental data. mdpi.com For instance, the characteristic stretching vibrations of the N-H group in the sulfonamide moiety are typically observed in the range of 3300-3500 cm⁻¹. nih.gov Similarly, the C-Cl and S=O stretching frequencies can be predicted and assigned to specific peaks in the experimental spectra. umich.eduumich.edu

Table 1: Predicted Vibrational Frequencies for this compound using DFT This table is a representative example based on typical DFT calculations for similar molecules.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3450 |

| C-H (Cyclohexane) | Stretching | 2950-2850 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1350 |

| S=O (Sulfonamide) | Symmetric Stretching | 1160 |

| C-N | Stretching | 1450 |

| C-Cl | Stretching | 750 |

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. acs.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy for electronic structure calculations compared to DFT, albeit at a greater computational cost. ua.esnih.gov

These high-level calculations are particularly useful for refining the energy predictions and understanding the subtle electronic effects within the this compound molecule. researchgate.net They can provide a more accurate picture of the electron distribution and molecular orbitals, which is essential for predicting the molecule's reactivity and intermolecular interactions. universityofgalway.ie For complex conformational landscapes, high-level single-point energy calculations are often performed on geometries optimized at a lower level of theory to achieve a balance between accuracy and computational expense. researchgate.net

Conformational Analysis using Computational Methods

The cyclohexane (B81311) ring is known for its conformational flexibility, primarily existing in a chair conformation. The presence of substituents, such as the chloro and sulfonamide groups in this compound, significantly influences the preferred conformation.

To explore the possible conformations of this compound, computational methods employ energy minimization and conformational search algorithms. psu.edunih.gov These algorithms systematically explore the potential energy surface of the molecule to identify all stable conformers (local minima). psu.edu

The process often starts with an initial 3D structure, which is then subjected to an energy minimization process, such as the steepest descent or conjugate gradient method, to find the nearest local minimum. psu.edu To explore a wider range of conformations, systematic or stochastic search methods are used to generate different starting geometries for minimization. nih.gov This comprehensive search is crucial for identifying the global minimum energy conformation, which is the most stable arrangement of the molecule. nih.gov

The stability of different conformers of a substituted cyclohexane is largely determined by the steric interactions of the substituents. fiveable.mepressbooks.pub Substituents can occupy either an axial or an equatorial position on the cyclohexane ring. Generally, bulkier substituents prefer the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. pressbooks.publibretexts.orglibretexts.orgyoutube.com

In this compound, both the chlorine atom and the sulfonamide group can exist in either axial or equatorial positions. The relative stability of the resulting diastereomers (e.g., cis and trans) and their respective chair conformations will depend on the energetic balance of these interactions. libretexts.org For instance, in a trans-1,2-disubstituted cyclohexane, the substituents can be either both axial or both equatorial. The diequatorial conformer is generally more stable. libretexts.org In a cis-1,2-disubstituted cyclohexane, one substituent is axial and the other is equatorial. The preferred chair conformation will place the larger group in the equatorial position. libretexts.org The anomeric effect, where an electronegative substituent adjacent to a heteroatom in the ring prefers the axial position, might also play a role, although it is more pronounced in systems with ring heteroatoms like oxygen. iitk.ac.in

Table 2: Relative Energies of this compound Conformers This table presents a hypothetical energy landscape to illustrate the influence of substituent positions.

| Isomer | Chlorine Position | Sulfonamide Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| trans | Equatorial | Equatorial | 0.00 (most stable) |

| trans | Axial | Axial | +5.0 |

| cis | Equatorial | Axial | +2.5 |

| cis | Axial | Equatorial | +2.0 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments. nih.govmdpi.com

For this compound, computational methods can predict nuclear magnetic resonance (NMR) chemical shifts and coupling constants. acs.orgmasterorganicchemistry.com These predictions are highly sensitive to the molecular geometry and conformation. By comparing the calculated NMR parameters for different conformers with the experimental spectrum, it is often possible to determine the predominant conformation in solution.

Similarly, as mentioned in section 4.1.1, the vibrational frequencies calculated using DFT can be compared with experimental IR and Raman spectra. nih.govnih.gov A good agreement between the predicted and experimental spectra provides strong evidence for the calculated structure and vibrational assignments. mdpi.com Furthermore, electronic transitions can be calculated to predict the ultraviolet-visible (UV-Vis) spectrum of the molecule. nih.gov

Table 3: Comparison of Calculated and Experimental Spectroscopic Data This table is a representative example illustrating the comparison between theoretical predictions and experimental observations.

| Spectroscopic Technique | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹H NMR | Chemical Shift (ppm) - CH-Cl | 4.1 | 4.0 |

| ¹³C NMR | Chemical Shift (ppm) - C-Cl | 65.0 | 64.5 |

| IR Spectroscopy | N-H Stretch (cm⁻¹) | 3450 | 3445 |

| IR Spectroscopy | S=O Stretch (cm⁻¹) | 1350 | 1348 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Without published research, it is not possible to present data on the dynamic behavior of this compound. Molecular dynamics simulations would typically provide insights into:

Conformational Landscapes: Identifying the most stable chair and boat conformations of the cyclohexane ring and the orientation of the chloro and sulfonamide substituents.

Solvent Effects: How different solvents (e.g., water, methanol, DMSO) influence the conformational preferences and the hydrogen bonding network around the sulfonamide group.

Dynamical Properties: Information such as rotational correlation times and diffusion coefficients, which describe the molecule's movement in a solvent.

A representative, yet hypothetical, data table that could be generated from such a study is presented below to illustrate the type of information that is currently unavailable.

| Simulation Parameter | Value in Water | Value in Methanol |

| Predominant Conformer | Chair (Axial-Cl, Equatorial-SO2NH2) | Chair (Equatorial-Cl, Equatorial-SO2NH2) |

| Average H-Bonds (Solute-Solvent) | 3.2 | 2.8 |

| Rotational Correlation Time (ps) | 150 | 125 |

This table is for illustrative purposes only and does not represent actual experimental or computational data.

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. To perform this analysis, a crystal structure of the compound, determined through techniques like X-ray crystallography, is required. As no crystal structure for this compound is publicly available, a Hirshfeld surface analysis cannot be conducted.

If such data were available, it would allow for the generation of:

d_norm surfaces: To visualize close intermolecular contacts, highlighting hydrogen bonds, halogen bonds, and van der Waals interactions.

An example of a hypothetical data table summarizing the contributions of various intermolecular contacts from a Hirshfeld surface analysis is provided below.

| Interaction Type | Percentage Contribution |

| H···H | 45.5% |

| O···H/H···O | 25.2% |

| Cl···H/H···Cl | 18.8% |

| N···H/H···N | 5.5% |

| Other | 5.0% |

This table is for illustrative purposes only and does not represent actual experimental or computational data.

Chemical Reactivity and Transformations of 2 Chlorocyclohexane 1 Sulfonamide

Reactions Involving the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a key center of reactivity, primarily due to the acidic nature of the proton attached to the nitrogen atom and the electrophilicity of the sulfur atom.

The hydrogen atom on the nitrogen of the sulfonamide is acidic and can be removed by a base. This deprotonation results in the formation of a stable sulfonamide anion. Sulfonamide groups are known to deprotonate when treated with basic anionic guests rsc.org. This reactivity is a cornerstone of sulfonamide chemistry, as the resulting anion is a potent nucleophile. The specific base used for deprotonation can vary, with common examples including alkali metal hydroxides or hydrides. The formation of the anion is a reversible process, with the position of the equilibrium depending on the strength of the base and the reaction conditions.

Table 1: N-Deprotonation of 2-Chlorocyclohexane-1-sulfonamide

| Reactant | Reagent | Product | Description |

| This compound | Strong Base (e.g., NaH) | This compound Anion | The acidic proton on the sulfonamide nitrogen is abstracted by the base to form a nucleophilic anion. |

Once deprotonated, the sulfonamide anion can participate in nucleophilic substitution reactions with various electrophiles.

N-Alkylation: The reaction of the sulfonamide anion with alkyl halides or other alkylating agents results in the formation of N-alkylated sulfonamides. This process is a common strategy for introducing alkyl groups onto the sulfonamide nitrogen nih.govionike.com. The reaction typically proceeds via an Sₙ2 mechanism.

N-Acylation: Similarly, the anion can react with acylating agents such as acyl chlorides or anhydrides to yield N-acylsulfonamides. N-acylbenzotriazoles have also been shown to be effective acylating agents for sulfonamides in the presence of a base like sodium hydride researchgate.net. These N-acylsulfonamides are an important class of compounds with diverse applications researchgate.net.

Table 2: N-Alkylation and N-Acylation Reactions

| Reaction Type | Electrophile Example | Product Class |

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl-2-chlorocyclohexane-1-sulfonamide |

| N-Acylation | Acyl Chloride (R-COCl) | N-Acyl-2-chlorocyclohexane-1-sulfonamide |

While reactions at the nitrogen are more common, the sulfur atom of the sulfonamide can also undergo chemical transformations. The sulfur atom in the sulfonyl group is in a high oxidation state (+6) and is electrophilic. It can be attacked by strong nucleophiles, potentially leading to cleavage of the sulfur-carbon or sulfur-nitrogen bond. However, these reactions generally require harsh conditions. For instance, nucleophilic substitution at the sulfonyl sulfur can occur, although it is less facile than substitution at a carbonyl carbon researchgate.net. Reductive cleavage of the S-N bond can also be achieved using specific reducing agents, which would convert the sulfonamide back to an amine.

Reactions Involving the Cyclohexane (B81311) Ring and Chlorine Atom

The reactivity of the cyclohexane portion of the molecule is dominated by the presence of the chlorine atom, which can act as a leaving group in both substitution and elimination reactions. The stereochemistry of the cyclohexane ring plays a crucial role in determining the outcome of these reactions.

The carbon atom bonded to the chlorine is electrophilic and is susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, though for secondary halides like this, the Sₙ2 pathway is often favored, especially with strong nucleophiles gacariyalur.ac.inyoutube.comkhanacademy.org.

In an Sₙ2 reaction, the nucleophile attacks the carbon from the side opposite to the leaving group, resulting in an inversion of stereochemistry at that center gacariyalur.ac.in. The rate of this reaction is influenced by the steric hindrance around the reaction center. The presence of the adjacent, bulky sulfonamide group can influence the accessibility of the electrophilic carbon.

Table 3: Nucleophilic Substitution

| Nucleophile (Nu⁻) | Product | Reaction Type |

| Cyanide (CN⁻) | 2-Cyanocyclohexane-1-sulfonamide | Sₙ2 |

| Hydroxide (OH⁻) | 2-Hydroxycyclohexane-1-sulfonamide | Sₙ2 |

| Azide (N₃⁻) | 2-Azidocyclohexane-1-sulfonamide | Sₙ2 |

When treated with a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form a cyclohexene (B86901) derivative. The most common mechanism for this transformation is the E2 (bimolecular elimination) reaction chemistrysteps.comyoutube.com.

The E2 mechanism has strict stereochemical requirements. For the reaction to occur, the leaving group (chlorine) and a hydrogen atom on an adjacent carbon (a β-hydrogen) must be in an anti-periplanar (or diaxial) arrangement in the chair conformation of the cyclohexane ring chemistrysteps.comlibretexts.orglibretexts.org. This requirement dictates which hydrogen atoms can be removed and, consequently, which alkene product is formed.

Trans-isomer: In the trans-isomer, for the chlorine to be in the required axial position for elimination, the bulky sulfonamide group would also be forced into an axial position, leading to a less stable chair conformation. Elimination can then proceed by removing an axial β-hydrogen.

Cis-isomer: In the cis-isomer, the more stable chair conformation can place the chlorine in an axial position while the sulfonamide group is equatorial. This conformation allows for elimination by removing an available axial β-hydrogen libretexts.orglibretexts.org.

The regioselectivity of the elimination (i.e., which of the possible cyclohexenes is formed) is governed by Zaitsev's rule, which predicts that the more substituted, and therefore more stable, alkene will be the major product, provided a suitable anti-periplanar hydrogen is available libretexts.org.

Table 4: Potential Elimination Products

| Isomer | Base | Major Product | Minor Product |

| cis-2-Chlorocyclohexane-1-sulfonamide | Strong, non-nucleophilic base (e.g., NaOEt) | Cyclohex-1-ene-1-sulfonamide | Cyclohex-2-ene-1-sulfonamide |

| trans-2-Chlorocyclohexane-1-sulfonamide | Strong, non-nucleophilic base (e.g., NaOEt) | Cyclohex-2-ene-1-sulfonamide | Cyclohex-1-ene-1-sulfonamide |

Radical Reactions and Carbon-Carbon Coupling with Chlorocyclohexane (B146310) Derivatives

The presence of a chlorine atom on the cyclohexane ring of this compound introduces a site susceptible to radical reactions and a handle for carbon-carbon bond formation through cross-coupling methodologies. These transformations are pivotal for the structural modification of the cyclohexyl scaffold, enabling the synthesis of more complex derivatives.

Radical Reactions

Free-radical reactions involving halogenated cyclohexanes typically proceed via a chain mechanism consisting of initiation, propagation, and termination steps. pressbooks.pubyoutube.com In the context of this compound, radical reactions can be initiated by thermal or photochemical means to generate a cyclohexyl radical.

A key reaction is the abstraction of the chlorine atom by a radical initiator, such as AIBN (azobisisobutyronitrile) in the presence of a tin hydride like tributyltin hydride (n-Bu₃SnH). This generates a cyclohexyl radical at the C-2 position. The subsequent fate of this radical intermediate depends on the reaction conditions and the presence of other reagents.

Reduction: In the presence of a hydrogen donor like n-Bu₃SnH, the cyclohexyl radical can abstract a hydrogen atom to yield cyclohexane-1-sulfonamide, effectively removing the chlorine atom.

Radical Cyclization: While not directly applicable to the saturated ring of this compound itself, related cyclic ene sulfonamides undergo radical cyclizations. In these reactions, an initial radical formation is followed by an intramolecular cyclization, which produces an α-sulfonamidoyl radical. This intermediate can then undergo β-elimination of a sulfonyl radical to form an imine. nih.govnih.gov This highlights the potential reactivity of the sulfonamide group in radical processes.

The general mechanism for free-radical chlorination of cyclohexane involves initiation, propagation, and termination steps, which can be analogously considered for reactions starting with the chloro-derivative. youtube.compearson.com

| Step | Description | Example Reaction |

| Initiation | Formation of initial radicals, typically by homolytic cleavage of a weak bond using light (hν) or heat (Δ). | Cl₂ + hν → 2 Cl• |

| Propagation | A radical reacts with a stable molecule to form a new radical and a new stable molecule. This is a chain-carrying step. | Cyclohexyl-Cl + •R → Cyclohexyl• + R-Cl |

| The newly formed radical reacts further. | Cyclohexyl• + H-SnBu₃ → Cyclohexane + •SnBu₃ | |

| Termination | Two radicals combine to form a stable, non-radical product, ending the chain reaction. | 2 Cl• → Cl₂ |

| Cyclohexyl• + Cl• → Cyclohexyl-Cl |

Carbon-Carbon Coupling

The chlorine atom in this compound serves as an electrophilic partner in various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. okstate.edunih.gov Prominent examples include the Suzuki, Heck, and Sonogashira couplings, which typically employ palladium catalysts. libretexts.orgwikipedia.org

The general catalytic cycle for these reactions involves three main steps: libretexts.org

Oxidative Addition: The palladium catalyst inserts into the carbon-chlorine bond of the this compound.

Transmetalation (for Suzuki, etc.): An organometallic nucleophile (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center.

Reductive Elimination: The two organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the catalyst.

| Coupling Reaction | Nucleophile (R'-M) | Catalyst System (Typical) | Product Type (R-R') |

| Suzuki Coupling | Organoboron compound (e.g., R'-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl- or Alkyl-substituted cyclohexane |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Alkenyl-substituted cyclohexane |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Alkynyl-substituted cyclohexane |

| Stille Coupling | Organotin compound (e.g., R'-SnBu₃) | Pd(PPh₃)₄ | Aryl- or Alkyl-substituted cyclohexane |

| Negishi Coupling | Organozinc compound (e.g., R'-ZnCl) | Pd(PPh₃)₄ | Aryl- or Alkyl-substituted cyclohexane |

The success and efficiency of these coupling reactions can be influenced by factors such as the choice of catalyst, ligands, base, and solvent.

Regio- and Stereoselectivity in Cyclohexane Ring Transformations

The chemical transformations of this compound are governed by the principles of regioselectivity and stereoselectivity, which determine the orientation and spatial arrangement of newly formed bonds and functional groups on the cyclohexane ring. masterorganicchemistry.comwikipedia.org

Regioselectivity

Regioselectivity refers to the preference for bond-making or bond-breaking at one position over all other possible positions. In reactions involving the cyclohexane ring of this compound, the positions of the chloro and sulfonamide substituents direct the outcome of the reaction.

For instance, in an elimination reaction (e.g., dehydrochlorination), the position of the resulting double bond is a matter of regioselectivity. According to Zaitsev's rule, the more substituted (more stable) alkene is typically the major product. However, the presence of a bulky base might favor the formation of the less substituted alkene (Hofmann product). The regioselectivity in intramolecular Heck reactions of related cyclic sulfonamides has also been studied, showing that the substitution pattern on the ring can significantly influence which product is formed. researchgate.net

| Reaction Type | Potential Regioisomers | Influencing Factors |

| Elimination (E2) | 1-Cyclohexene-1-sulfonamide vs. 2-Cyclohexene-1-sulfonamide | Steric bulk of the base, nature of the leaving group. |

| Nucleophilic Substitution | Direct substitution at C-2 | Nature of the nucleophile, solvent effects. |

Stereoselectivity

Stereoselectivity is the preferential formation of one stereoisomer over another. wikipedia.org For this compound, which is a chiral molecule with two stereocenters (at C-1 and C-2), stereoselectivity is a critical aspect of its reactivity. The cyclohexane ring exists predominantly in chair conformations, and the substituents can occupy either axial or equatorial positions. The relative stability of these conformations and the stereochemical course of a reaction determine the stereochemistry of the product.

A key example is the E2 elimination reaction, which is stereospecific and requires an anti-periplanar arrangement of the proton being removed and the leaving group (chlorine). khanacademy.org This conformational requirement dictates which of the adjacent protons can be removed, thus controlling the stereochemistry of the resulting alkene.

If the chlorine atom is in an axial position, a proton on an adjacent carbon that is also in an axial position will be preferentially removed.

If the chlorine is equatorial, a ring flip to a less stable conformation might be necessary for the E2 reaction to occur, or an alternative reaction mechanism might be favored.

Similarly, in nucleophilic substitution reactions (SN2), the reaction proceeds with an inversion of configuration at the reaction center. The approach of the nucleophile is from the side opposite to the leaving group, leading to a specific stereochemical outcome. masterorganicchemistry.com

| Reaction Type | Stereochemical Outcome | Mechanistic Requirement |

| E2 Elimination | Formation of a specific alkene isomer (E/Z) | Anti-periplanar arrangement of H and Cl. |

| SN2 Substitution | Inversion of configuration at C-2. | Backside attack of the nucleophile. |

| Radical Addition | Can lead to a mixture of diastereomers. | Approach of the radical to either face of an intermediate. |

The interplay between the conformational dynamics of the cyclohexane ring and the electronic and steric effects of the chloro and sulfonamide groups ultimately dictates the regio- and stereochemical outcome of the transformations of this compound.

Derivatization and Functionalization of 2 Chlorocyclohexane 1 Sulfonamide

Strategies for Modifying the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in 2-chlorocyclohexane-1-sulfonamide is a key site for derivatization, allowing for the introduction of a wide variety of substituents. Common strategies include N-alkylation and N-arylation, which can significantly alter the steric and electronic properties of the molecule.

N-Alkylation: This involves the reaction of the sulfonamide with an alkyl halide in the presence of a base. The choice of base and reaction conditions is crucial to achieve good yields and prevent side reactions. While specific studies on this compound are not prevalent in the literature, general methods for N-alkylation of sulfonamides are well-established.

N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen can be achieved through several methods, including copper-catalyzed and palladium-catalyzed cross-coupling reactions. For instance, the Chan-Lam coupling reaction utilizes boronic acids as the aryl source in the presence of a copper catalyst and a base. Another powerful method is the Buchwald-Hartwig amination, which employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the sulfonamide with an aryl halide. These methods offer broad substrate scope and functional group tolerance.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, CH3CN) | N-Alkyl-2-chlorocyclohexane-1-sulfonamide |

| N-Arylation (Chan-Lam) | Arylboronic acid, Copper catalyst (e.g., Cu(OAc)2), Base, Solvent (e.g., CH2Cl2) | N-Aryl-2-chlorocyclohexane-1-sulfonamide |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Phosphine ligand, Base, Solvent (e.g., Toluene) | N-Aryl-2-chlorocyclohexane-1-sulfonamide |

Introduction of Additional Functional Groups onto the Cyclohexane (B81311) Ring

The cyclohexane ring of this compound provides a scaffold for the introduction of further functionality. The presence of the chlorine atom offers a handle for nucleophilic substitution reactions, while the C-H bonds of the ring can be targeted for functionalization through various modern synthetic methods.

One notable example from related structures involves the synthesis of N-substituted phenyl-2-acyloxycyclohexylsulfonamides from N-substituted phenyl-2-hydroxycycloalkylsulfonamides. In this multi-step process, the hydroxyl group, which could be conceptually derived from the chloro-substituted precursor, is acylated using an acyl chloride in the presence of a base and a catalyst. This demonstrates the potential to introduce ester functionalities onto the cyclohexane ring.

| Precursor | Reagents | Functional Group Introduced |

| 2-Hydroxycycloalkylsulfonamide | Acyl chloride, TMEDA, Molecular sieves | Acyloxy group |

Further functionalization could potentially involve elimination of HCl to introduce a double bond, which could then undergo a variety of addition reactions such as epoxidation, dihydroxylation, or hydrogenation.

Formation of Hybrid Molecules and Conjugates

The synthesis of hybrid molecules and conjugates by linking this compound to other molecular entities is a promising strategy for creating compounds with novel properties. This can be achieved by utilizing the reactivity of the sulfonamide nitrogen or the chlorine atom on the cyclohexane ring.

For example, the sulfonamide nitrogen, after deprotonation, can act as a nucleophile to react with electrophilic partners, forming a covalent bond. This approach could be used to conjugate the this compound moiety to biomolecules, polymers, or other small molecules.

Similarly, the chlorine atom can be displaced by a nucleophile that is part of another molecule, leading to the formation of a conjugate. The choice of the linker and the conjugation chemistry would depend on the desired properties of the final hybrid molecule.

Stereocontrolled Derivatization Approaches

The stereochemistry of the cyclohexane ring in this compound, with two stereocenters, presents opportunities for stereocontrolled derivatization. The relative and absolute configuration of the substituents can have a profound impact on the biological activity and material properties of the resulting compounds.

While specific stereocontrolled derivatization methods for this compound are not well-documented, general principles of stereoselective synthesis on cyclohexane systems can be applied. For instance, nucleophilic substitution at the chlorine-bearing carbon may proceed with either inversion or retention of configuration depending on the reaction mechanism (S_N2 vs. S_N1-type with neighboring group participation).

Furthermore, reactions on a chiral, enantiomerically pure starting material would allow for the synthesis of stereochemically defined derivatives. The use of chiral catalysts or reagents could also be employed to control the stereochemical outcome of reactions on the cyclohexane ring.

Synthetic Utility of 2 Chlorocyclohexane 1 Sulfonamide in Organic Synthesis

2-Chlorocyclohexane-1-sulfonamide as a Chiral Auxiliary or Ligand Precursor

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The inherent chirality of this compound, arising from the stereocenters on the cyclohexane (B81311) ring, makes it a promising candidate for use as a chiral auxiliary. The presence of the sulfonamide group provides a convenient handle for attachment to and detachment from a substrate.

The effectiveness of a chiral auxiliary is largely dependent on its ability to create a sterically and/or electronically biased environment around the reactive center of the substrate. In the case of this compound, the cyclohexane ring can adopt a rigid chair conformation, positioning the chloro and sulfonamide substituents in well-defined spatial orientations. This conformational rigidity is a desirable feature in a chiral auxiliary, as it can lead to higher levels of stereocontrol.

By analogy with other well-established sulfur-based chiral auxiliaries, such as camphor-derived sultams and sulfoxides, the sulfonamide nitrogen of this compound could be acylated with a prochiral carboxylic acid derivative. scielo.org.mxsigmaaldrich.comrsc.org The resulting N-acylsulfonamide could then undergo various asymmetric transformations, such as alkylation or aldol (B89426) reactions, where the chiral cyclohexane backbone would direct the approach of the incoming electrophile.

Furthermore, the 2-chloro substituent could play a crucial role in enhancing the stereoselectivity. Its steric bulk and electronic properties could further bias the conformational preferences of the N-acylsulfonamide, leading to a more effective transfer of chirality.

The synthesis of chiral ligands for asymmetric catalysis is another potential application of this compound. The sulfonamide nitrogen and the chlorine atom offer two points for modification, allowing for the synthesis of bidentate or even tridentate ligands. For instance, the sulfonamide nitrogen could be alkylated with a pyridine-containing moiety, and the chlorine atom could be displaced by another coordinating group to furnish a novel chiral ligand. The resulting ligands could then be evaluated in a variety of metal-catalyzed asymmetric reactions. researchgate.net

Table 1: Comparison of this compound with Known Chiral Auxiliaries

| Chiral Auxiliary | Key Structural Feature | Typical Applications | Potential Advantage of this compound |

| Evans Oxazolidinones | Chiral oxazolidinone ring | Asymmetric alkylations, aldol reactions | Different steric and electronic environment due to cyclohexane ring and chloro substituent. |

| Camphorsultams | Rigid camphor (B46023) backbone | Asymmetric Diels-Alder reactions, alkylations | Potentially simpler synthesis from readily available starting materials. |

| Pseudoephedrine Amides | Chiral amino alcohol derivative | Asymmetric alkylations of carboxylic acids | The chloro group offers an additional site for modification. |

| Schöllkopf Auxiliaries | Chiral bis-lactim ether | Asymmetric synthesis of α-amino acids | Potential for diastereoselective reactions at the cyclohexane ring. biosynth.com |

Application in the Construction of Complex Molecular Architectures

The construction of complex molecular architectures, such as those found in natural products and pharmaceuticals, often relies on the use of densely functionalized building blocks. This compound, with its defined stereochemistry and orthogonal functional groups, could serve as a valuable scaffold for the synthesis of such molecules.

The cyclohexane ring provides a three-dimensional framework that can be further elaborated. The chlorine atom can be displaced by a variety of nucleophiles, such as amines, alcohols, and carbon nucleophiles, via S(_N)2 reactions. This would allow for the introduction of diverse side chains and the formation of new carbon-carbon and carbon-heteroatom bonds. The stereochemistry of the chlorine-bearing carbon would likely influence the stereochemical outcome of these substitution reactions, providing a means to control the configuration of the newly formed stereocenter.

The sulfonamide group can also participate in a range of chemical transformations. For example, it can be N-alkylated or N-arylated to introduce additional complexity. Alternatively, under certain conditions, the sulfonamide group can be cleaved to reveal a primary or secondary amine, which can then be used for further functionalization.

A plausible synthetic strategy employing this compound as a building block could involve a stepwise functionalization of the chloro and sulfonamide groups. For instance, the chlorine atom could be first displaced with a desired nucleophile, followed by modification of the sulfonamide group. This sequential approach would allow for the controlled and predictable assembly of complex molecular structures.

Role as a Versatile Building Block in Multistep Syntheses

In the context of multistep synthesis, a versatile building block is a relatively simple molecule that contains multiple functional groups that can be selectively manipulated. utdallas.eduscripps.edunih.gov this compound fits this description well. The distinct reactivity of the chloro and sulfonamide groups allows for their selective transformation in the presence of each other.

For example, the chlorine atom can be displaced under nucleophilic substitution conditions that would leave the sulfonamide group intact. Conversely, the sulfonamide nitrogen can be deprotonated and reacted with electrophiles without affecting the chlorine atom. This orthogonality of reactivity is a highly desirable feature in a building block, as it minimizes the need for protecting group manipulations, leading to more efficient and atom-economical synthetic routes. chegg.com

The cyclohexane ring itself can also be a site for further functionalization. For instance, elimination of HCl could generate a cyclohexene (B86901) sulfonamide, which could then undergo a variety of cycloaddition or olefin metathesis reactions.

Table 2: Potential Synthetic Transformations of this compound as a Building Block

| Functional Group | Reagent/Condition | Product Type |

| Chloro Group | NaN(_3), then H(_2)/Pd | Amino-cyclohexane-sulfonamide |

| Chloro Group | NaCN | Cyano-cyclohexane-sulfonamide |

| Chloro Group | Grignard Reagents | Alkyl/Aryl-cyclohexane-sulfonamide |

| Sulfonamide N-H | NaH, then R-X | N-Alkyl-2-chlorocyclohexane-1-sulfonamide |

| Sulfonamide N-H | Acyl Chloride, Pyridine (B92270) | N-Acyl-2-chlorocyclohexane-1-sulfonamide |

| Both Groups | Strong Base (e.g., t-BuOK) | Cyclohexene-1-sulfonamide (via elimination) |

Development of Novel Synthetic Methodologies Utilizing this compound as a Substrate

The unique combination of functional groups in this compound makes it an interesting substrate for the development of novel synthetic methodologies. researchgate.netnih.govnih.govnih.govnih.gov For example, intramolecular reactions involving both the chloro and sulfonamide groups could lead to the formation of novel bicyclic sulfonamides or other heterocyclic systems.

One could envision a scenario where the sulfonamide nitrogen, after deprotonation, acts as an internal nucleophile to displace the chlorine atom, leading to the formation of a bicyclic sultam. Such a reaction would be highly dependent on the stereochemical relationship between the two functional groups.

Furthermore, the presence of the electron-withdrawing sulfonamide group could influence the reactivity of the adjacent C-H bonds. This could open up possibilities for C-H activation/functionalization reactions, a rapidly developing area of organic synthesis. For instance, a directed C-H activation reaction could allow for the introduction of new functional groups at specific positions on the cyclohexane ring with high regioselectivity.

The development of new catalytic systems that can selectively transform the chloro or sulfonamide group in the presence of the other would also be a valuable contribution to the field of organic synthesis. For example, a catalyst that could promote the cross-coupling of the chlorine atom with various partners would significantly expand the synthetic utility of this compound.

Isomerism and Conformational Analysis of 2 Chlorocyclohexane 1 Sulfonamide

Stereoisomerism and Chirality

The presence of two different substituents on the cyclohexane (B81311) ring in 2-Chlorocyclohexane-1-sulfonamide gives rise to stereoisomerism, a phenomenon where molecules have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.

Enantiomers and Diastereomers of Substituted Cyclohexanes

This compound possesses two chiral centers, at the carbon atoms bearing the chloro and sulfonamide groups. This leads to the possibility of multiple stereoisomers. For a 1,2-disubstituted cyclohexane like this, both cis and trans isomers exist. libretexts.org

Trans Isomers: In the trans isomer, the chloro and sulfonamide groups are on opposite sides of the cyclohexane ring. This configuration results in a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (1R,2R) and (1S,2S). libretexts.org

Cis Isomers: In the cis isomer, the chloro and sulfonamide groups are on the same side of the ring. Since the two substituents are different, the cis isomer is also chiral and exists as a pair of enantiomers, (1R,2S) and (1S,2R). These enantiomers are diastereomers of the trans isomers. masterorganicchemistry.com Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. masterorganicchemistry.com

The relationship between the stereoisomers of this compound can be summarized as follows:

| Isomer Type | Stereochemical Configuration | Relationship |

| trans | (1R,2R) and (1S,2S) | Enantiomers |

| cis | (1R,2S) and (1S,2R) | Enantiomers |

| trans vs. cis | (1R,2R) vs. (1R,2S) | Diastereomers |

Resolution Techniques for Chiral Forms

The separation of enantiomers, a process known as chiral resolution, is crucial for studying the specific properties of each. For chiral sulfonamides, several techniques can be employed.

Chromatographic methods are particularly powerful for resolving enantiomers. researchgate.net High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are commonly utilized. researchgate.netnih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven effective in separating the enantiomers of various sulfonamide derivatives. researchgate.netnih.gov The principle behind this separation lies in the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times.

Kinetic resolution is another strategy that can be applied. This method involves reacting the racemic mixture with a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enriched enantiomer. researchgate.net

Conformational Isomerism of the Cyclohexane Ring

The cyclohexane ring is not planar but exists in various three-dimensional conformations to minimize angle and torsional strain. wikipedia.orgopenstax.org The most stable of these is the chair conformation. wikipedia.orgmasterorganicchemistry.com

Chair Conformations and Interconversion Barriers

The chair conformation of cyclohexane is highly stable because all carbon-carbon bonds are staggered, and the bond angles are close to the ideal tetrahedral angle of 109.5°. openstax.org Cyclohexane can undergo a "ring flip," a rapid interconversion between two equivalent chair conformations. libretexts.org During this process, it passes through higher-energy conformations such as the half-chair and the twist-boat. wikipedia.org The energy barrier for the chair-chair interconversion in unsubstituted cyclohexane is approximately 10-11 kcal/mol.

Axial vs. Equatorial Preference of Substituents (Chloro and Sulfonamide Groups)

In a substituted cyclohexane, the two chair conformations are no longer equivalent in energy. libretexts.orglibretexts.org Each carbon atom in the chair conformation has two types of positions for substituents: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out from the perimeter of the ring). fiveable.melibretexts.org

Substituents generally prefer the more spacious equatorial position to avoid steric strain from 1,3-diaxial interactions, which are unfavorable steric interactions between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.orgfiveable.me The larger the substituent, the greater its preference for the equatorial position. This preference is quantified by the "A-value," which represents the energy difference between the axial and equatorial conformers.

For this compound, both the chloro and sulfonamide groups have a preference for the equatorial position. The A-value for a chloro group is approximately 0.53 kcal/mol. The A-value for a sulfonamide group (SO2NH2) is not as commonly cited but is expected to be larger than that of the chloro group due to its greater steric bulk. The relative stability of the different chair conformations of the cis and trans isomers will depend on minimizing these steric interactions. For example, in the trans-1,2-disubstituted isomer, the most stable conformation will be the one where both the chloro and sulfonamide groups can occupy equatorial positions.

Table of A-Values for Selected Substituents

| Substituent | A-Value (kcal/mol) |

| -F | 0.24 - 0.28 |

| -Cl | 0.53 |

| -Br | 0.48 - 0.55 |

| -I | 0.47 |

| -OH | 0.87 - 1.0 |

| -CH3 | 1.74 |

| -C(CH3)3 | ~5.0 |

Data compiled from various sources on conformational analysis.

Experimental and Computational Methods for Conformational Analysis

The study of conformational equilibria and dynamics relies on a combination of experimental and computational techniques. algoreducation.com

Experimental Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis. At low temperatures, the ring flip can be slowed down, allowing for the observation of distinct signals for axial and equatorial protons and for the substituents in each conformation. At room temperature, the rapid interconversion leads to averaged signals, but the coupling constants can still provide information about the predominant conformation.

Infrared (IR) Spectroscopy: The stretching frequencies of carbon-halogen and other bonds can differ slightly depending on whether the substituent is in an axial or equatorial position, providing another method to study conformational preferences. algoreducation.com

Computational Methods:

Molecular Mechanics and Quantum Chemistry Calculations: Computational methods, such as density functional theory (DFT) and ab initio calculations (like MP2 and QCISD), are used to calculate the energies of different conformations. consensus.appacs.org These calculations can predict the relative stabilities of conformers, the energy barriers to interconversion, and geometric parameters like bond lengths and angles. consensus.appacs.org These theoretical predictions can then be compared with experimental data to provide a comprehensive understanding of the conformational landscape.

Conclusion and Future Research Directions

Summary of Key Research Findings on 2-Chlorocyclohexane-1-sulfonamide

Currently, dedicated research focusing exclusively on this compound is not extensively documented in publicly available literature. However, key findings can be inferred from studies on analogous compounds, particularly N-substituted and other functionalized cyclohexylsulfonamides. Research in this area has primarily concentrated on the synthesis and biological evaluation of these derivatives. For instance, studies have shown the synthesis of N-substituted phenyl-2-acyloxycyclohexylsulfonamides and their potential as fungicidal agents. nih.gov This suggests that the core structure of cyclohexylsulfonamide can serve as a scaffold for developing bioactive molecules. The reactivity of the sulfonamide group and the potential for substitution on the cyclohexane (B81311) ring provide a platform for creating diverse chemical libraries.

Unexplored Synthetic Avenues

The synthesis of this compound itself presents an area ripe for investigation. A plausible and unexplored route could involve the direct amination of 2-chlorocyclohexane-1-sulfonyl chloride. The precursor, 2-chlorocyclohexane-1-sulfonyl chloride, can be synthesized from chlorocyclohexane (B146310), which in turn can be prepared from cyclohexanol. wikipedia.org The reaction of the sulfonyl chloride with ammonia (B1221849) would yield the desired primary sulfonamide.

Further unexplored synthetic strategies could involve:

Direct Chlorination-Sulfonamidation of Cyclohexene (B86901): A one-pot reaction involving the simultaneous addition of a chlorinating agent and a sulfonamidating agent to cyclohexene could offer an efficient route.

Ring-Opening of a Bicyclic Precursor: The synthesis could potentially be achieved through the ring-opening of a strained bicyclic sulfonamide with a chlorine source.

Enantioselective Synthesis: Developing methods for the enantioselective synthesis of specific stereoisomers of this compound would be a significant advancement, as biological activity is often stereospecific.

Advanced Characterization Techniques and Their Application

The definitive characterization of this compound would rely on a suite of modern spectroscopic and analytical techniques. While standard methods like ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry are fundamental, advanced techniques could provide deeper structural insights.

Table 1: Proposed Advanced Characterization Techniques for this compound

| Technique | Application | Expected Insights |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Elucidate the connectivity of protons and carbons within the molecule. | Unambiguous assignment of all proton and carbon signals, confirming the relative positions of the chloro and sulfonamide groups on the cyclohexane ring. |

| X-ray Crystallography | Determine the precise three-dimensional structure of the molecule in the solid state. | Definitive confirmation of the stereochemical relationship between the chlorine and sulfonamide substituents (cis or trans) and the conformation of the cyclohexane ring. |

| High-Resolution Mass Spectrometry (HRMS) | Provide an exact mass measurement of the molecule. | Confirmation of the elemental composition and molecular formula with high accuracy. |

| Vibrational Circular Dichroism (VCD) | Determine the absolute configuration of chiral molecules. | For enantiomerically pure samples, VCD could establish the absolute stereochemistry of the chiral centers. |

The application of these techniques would be crucial for unequivocally establishing the structure and stereochemistry of any synthesized this compound.

Potential for Further Chemical Transformations and Derivatization

The structure of this compound offers several avenues for further chemical transformations and the creation of a library of derivatives.

N-Substitution of the Sulfonamide: The primary sulfonamide nitrogen can be readily alkylated or arylated to introduce a wide variety of substituents. This approach is commonly used to modulate the biological activity of sulfonamides. enamine.net

Nucleophilic Substitution of the Chlorine Atom: The chlorine atom can be displaced by various nucleophiles (e.g., amines, azides, thiols) to introduce new functional groups at the 2-position. This would allow for the synthesis of a diverse range of 2-substituted cyclohexanesulfonamides.

Elimination Reactions: Treatment with a base could induce the elimination of hydrogen chloride, leading to the formation of cyclohexene-1-sulfonamide, a potentially useful unsaturated intermediate.

Modification of the Cyclohexane Ring: The cyclohexane ring itself could be a target for further functionalization, such as oxidation to a cyclohexanone (B45756) or the introduction of additional substituents.

These derivatization strategies could lead to the discovery of new compounds with interesting chemical properties and potential applications.

Theoretical and Computational Perspectives for Deeper Understanding

Computational chemistry offers powerful tools to complement experimental studies and provide a deeper understanding of the properties of this compound.

Table 2: Potential Computational Studies on this compound

| Computational Method | Area of Investigation | Potential Insights |

| Density Functional Theory (DFT) | Geometric and Electronic Structure | Prediction of the most stable conformations of the cis and trans isomers, bond lengths, bond angles, and vibrational frequencies to aid in the interpretation of spectroscopic data. |